molecular formula C5H9NS B3432961 2-Cyclopropylethanethioamide CAS No. 1154385-73-5

2-Cyclopropylethanethioamide

Cat. No.: B3432961
CAS No.: 1154385-73-5
M. Wt: 115.20 g/mol
InChI Key: HRTVZACNFUMRCK-UHFFFAOYSA-N
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Description

2-Cyclopropylethanethioamide is a chemical compound with the molecular formula C5H9NS and a molecular weight of 115.20 g/mol It is characterized by the presence of a cyclopropyl group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethanethioamide typically involves the reaction of cyclopropylmethylamine with carbon disulfide, followed by the addition of an appropriate electrophile to form the thioamide group. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropylethanethioamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylethanethioamide involves its interaction with specific molecular targets, leading to various biological effects. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyclopropyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison: 2-Cyclopropylethanethioamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

2-cyclopropylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTVZACNFUMRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154385-73-5
Record name 2-cyclopropylethanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylethanethioamide
Reactant of Route 2
2-Cyclopropylethanethioamide
Reactant of Route 3
Reactant of Route 3
2-Cyclopropylethanethioamide
Reactant of Route 4
2-Cyclopropylethanethioamide
Reactant of Route 5
2-Cyclopropylethanethioamide
Reactant of Route 6
2-Cyclopropylethanethioamide

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